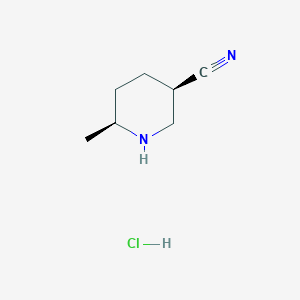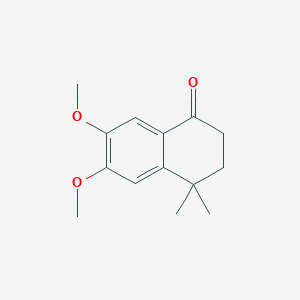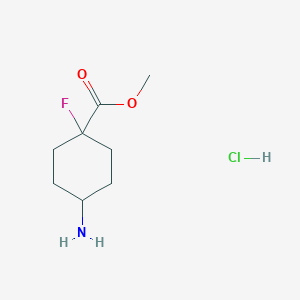
2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid is a fluorinated organic compound with the molecular formula C6H6F2O2. This compound is characterized by the presence of two fluorine atoms and a methylene group attached to a cyclobutane ring, which is further connected to a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications .
Preparation Methods
The synthesis of 2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from readily available precursors
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity. Catalysts and solvents are often used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. .
Chemical Reactions Analysis
2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s fluorinated nature enhances its metabolic stability and bioavailability, making it a potential candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism by which 2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid exerts its effects involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes such as signal transduction and metabolism
Comparison with Similar Compounds
When compared to other similar compounds, 2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid stands out due to its unique combination of fluorine atoms and a methylene group. Similar compounds include:
2,2-Difluorocyclobutanecarboxylic Acid: Lacks the methylene group, resulting in different chemical properties and reactivity.
3-Methylenecyclobutanecarboxylic Acid: Does not contain fluorine atoms, which affects its stability and interactions with biological molecules.
2,2-Difluoro-3-Methylcyclobutanecarboxylic Acid: The presence of a methyl group instead of a methylene group alters its chemical behavior and applications
Properties
Molecular Formula |
C6H6F2O2 |
|---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
2,2-difluoro-3-methylidenecyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H6F2O2/c1-3-2-4(5(9)10)6(3,7)8/h4H,1-2H2,(H,9,10) |
InChI Key |
ZTLOBFLEMWWAJR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



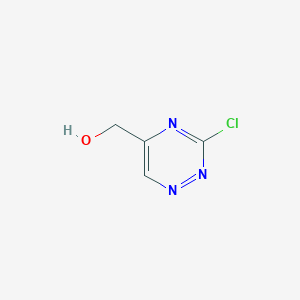
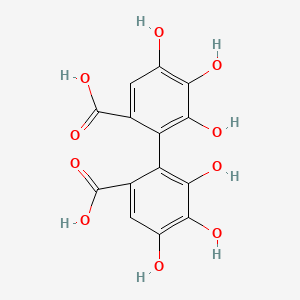
![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
![4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12850474.png)
